![molecular formula C6H11N3O B1489267 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol CAS No. 2090867-14-2](/img/structure/B1489267.png)
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Green Synthetic Approaches
One study discusses the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, highlighting an eco-friendly approach to synthesizing pyrazole derivatives (Al-Matar et al., 2010). This method emphasizes the importance of green chemistry in the development of pyrazole-based compounds.
Structural and Bioactivity Studies
Another research effort focuses on the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying key antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). Such studies are crucial for developing new therapeutic agents based on pyrazole chemistry.
Novel Antipsychotic Agents
The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents showcases the therapeutic potential of pyrazole derivatives. These compounds exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a notable departure from existing antipsychotic drugs (Wise et al., 1987).
Corrosion Inhibition
Research on pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid demonstrates the utility of these compounds in industrial applications. The study reveals how certain pyrazole compounds can significantly reduce the corrosion rate of steel, providing a potential avenue for enhancing material longevity (Herrag et al., 2007).
Enamine Synthesis and Tautomerism
The synthesis and tautomeric studies of enamines derived from 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one offer insights into the chemical behavior of pyrazole-based compounds. Such research contributes to the broader understanding of pyrazole chemistry and its potential applications (Belmar et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-4-6(10)9(8-5)3-2-7/h4,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNFHMQMZAKQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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